Rhizolotine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhizolotine is a novel opine-like metabolite isolated from the root nodules of Lotus tenuis, a leguminous plant, when inoculated with the bacterium Rhizobium loti strain NZP2037 . This compound is characterized by its unique structure, which includes a riboside of an alpha-hydroxyimino acid containing a 1,4,5,6-tetrahydropyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhizolotine is typically isolated from ethanol extracts of root nodules of Lotus tenuis inoculated with Rhizobium loti . The isolation process involves extracting the root nodules with ethanol, followed by purification steps to isolate the compound.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction from plant root nodules .
Chemical Reactions Analysis
Types of Reactions: Rhizolotine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. detailed studies on the specific reactions and conditions are limited.
Common Reagents and Conditions: The common reagents and conditions for reactions involving this compound are not well-documented. Further research is needed to elucidate the specific reagents and conditions used in its chemical reactions.
Major Products Formed: The major products formed from reactions involving this compound are not extensively studied. More research is required to identify the products formed from its chemical reactions.
Scientific Research Applications
Rhizolotine has several scientific research applications, particularly in the fields of chemistry, biology, and agriculture . Some of its notable applications include:
Chemistry: this compound’s unique structure makes it a subject of interest for studying opine-like metabolites and their chemical properties.
Mechanism of Action
The mechanism of action of Rhizolotine involves its role as a metabolite in the symbiotic relationship between Lotus tenuis and Rhizobium loti . The compound is synthesized in the root nodules and is believed to play a role in the nitrogen-fixing process. The specific molecular targets and pathways involved in its mechanism of action are not fully understood and require further investigation.
Comparison with Similar Compounds
- 3-O-methyl-scyllo-inosamine
- scyllo-inosamine
Rhizolotine stands out due to its unique riboside structure and its specific role in the symbiotic relationship between Lotus tenuis and Rhizobium loti .
Properties
IUPAC Name |
[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] 2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboperoxoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O7/c1-5-12-3-2-6(13-5)10(17)19-20-11-9(16)8(15)7(4-14)18-11/h6-9,11,14-16H,2-4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPMRSCVYZQHCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC(N1)C(=O)OOC2C(C(C(O2)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.